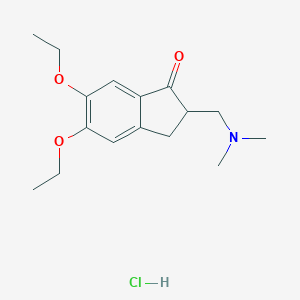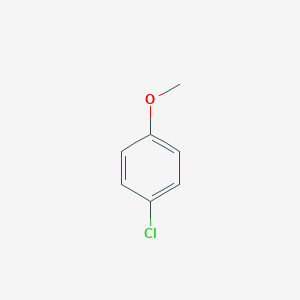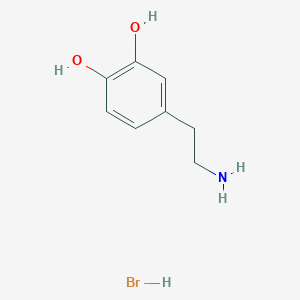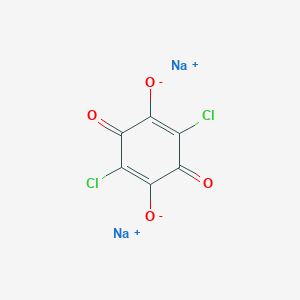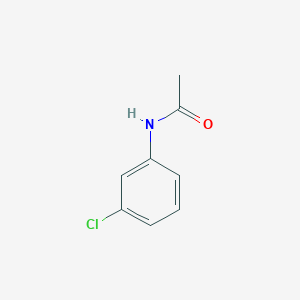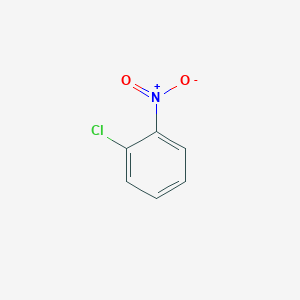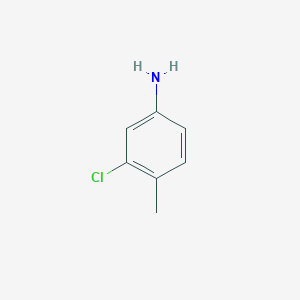
3-Chloro-4-méthylaniline
Vue d'ensemble
Description
3-Chloro-4-methylaniline, also known as 3-chloro-p-toluidine, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atom at the meta position relative to the amino group is replaced by a chlorine atom, and the para position relative to the amino group is substituted with a methyl group. This compound appears as a brown solid with a mild odor and is slightly soluble in water .
Applications De Recherche Scientifique
3-Chloro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role in microbial degradation pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and its effects on human health.
Industry: It is used in the production of herbicides and other agrochemicals
Mécanisme D'action
Target of Action
3-Chloro-4-methylaniline, also known as Starlicide , is a chemical avicide that is highly toxic to certain bird species, particularly European starlings and gulls . The primary target of this compound is believed to be the kidney .
Mode of Action
It is known to cause uremic poisoning and congestion of major organs in birds . This leads to a slow death characterized by a grayish white, frost-like material of uric acid overlaying the serosal surfaces of the various organs .
Biochemical Pathways
3-Chloro-4-methylaniline is metabolized by certain soil bacteria, such as Pseudomonas cepacia strain CMA1 . This strain utilizes 3-Chloro-4-methylaniline as the sole source of carbon, nitrogen, and energy . The biodegradation of the anilines is coupled to the liberation of ammonium and chloride .
Pharmacokinetics
It is known that the compound is sensitive to prolonged exposure to air and light . It may react with oxidizing agents and is incompatible with acids, acid chlorides, acid anhydrides, and chloroformates .
Result of Action
The result of the action of 3-Chloro-4-methylaniline is the death of the target organisms, primarily certain bird species . The compound causes uremic poisoning and congestion of major organs, leading to death .
Action Environment
The action of 3-Chloro-4-methylaniline can be influenced by environmental factors. For instance, it is moderately mobile in the environment and may be sensitive to prolonged exposure to air and light . The compound is also used in specific environments, such as sprouting rice fields and corn and soybean fields, to control bird populations .
Analyse Biochimique
Biochemical Properties
3-Chloro-4-methylaniline is utilized by certain bacteria such as Pseudomonas cepacia strain CMA1 as the sole source of carbon, nitrogen, and energy . This strain was found to degrade 3-chloroaniline, 4-chloroaniline, and phenol, but not aniline or methylanilines . The degradation of these anilines was coupled to the liberation of ammonium and chloride .
Cellular Effects
The cellular effects of 3-Chloro-4-methylaniline are not well-studied. It is known to be toxic to certain organisms. For example, it is highly toxic to European starlings and gulls, but less toxic to other birds or mammals . It is also known to cause mutation .
Molecular Mechanism
It is known to undergo diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis (4-chloro-3-tolyl)phosphinic acid .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not decompose when heated .
Dosage Effects in Animal Models
In animal models, the lethal dose (LD50) of 3-Chloro-4-methylaniline is 1500 mg/kg for oral administration in rats . This indicates that the compound can be toxic at high doses.
Metabolic Pathways
3-Chloro-4-methylaniline is metabolized via an ortho-cleavage pathway by Pseudomonas cepacia strain CMA1 . This strain was found to degrade 3-chloroaniline, 4-chloroaniline, and phenol, but not aniline or methylanilines .
Transport and Distribution
It is known to be soluble in chloroform and methanol, but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylaniline can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene. This process uses a two-component palladium-iron catalyst (Pd-Fe/C) in the presence of an alcohol or alcohol-water solvent. The reaction is carried out in a high-pressure reactor at 55°C with hydrogen gas at a pressure of 2.0 MPa. The resulting product has a high selectivity and yield .
Another method involves the chlorination of paranitrotoluene followed by reduction. In this process, chlorine is introduced into paranitrotoluene under controlled conditions, followed by reduction using a suitable reducing agent to obtain 3-chloro-4-methylaniline .
Industrial Production Methods
Industrial production of 3-chloro-4-methylaniline typically follows the catalytic hydrogenation route due to its high efficiency, mild operating conditions, and minimal pollution. The use of recyclable catalysts further reduces production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in 3-chloro-4-methylnitrobenzene can be reduced to form 3-chloro-4-methylaniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Chloro-4-methylaniline from 3-chloro-4-methylnitrobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-chlorotoluene
- 3-Chloro-4-methoxyaniline
- 4-Chloro-3-methylaniline
Uniqueness
3-Chloro-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methyl groups on the aromatic ring influences its reactivity and makes it a valuable intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
3-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFYFNZSHWXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7745-89-3 (hydrochloride) | |
| Record name | 3-Chloro-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020286 | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenamine, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
212 °F (NTP, 1992), 136 °C, ~136 °C | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.108 (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
95-74-9 | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y306W7BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 °F (NTP, 1992), 26 °C | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-chloro-4-methylaniline?
A1: 3-Chloro-4-methylaniline has the molecular formula C7H8ClN and a molecular weight of 141.59 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3-chloro-4-methylaniline?
A2: Researchers frequently utilize techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy, particularly 35Cl NQR, to study polymorphism and torsional motions in 3-chloro-4-methylaniline. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in identifying and quantifying the compound and its metabolites in various matrices. [, ] Fourier Transform Infrared (FTIR) and Raman spectroscopy provide insights into its vibrational modes and interactions. []
Q3: How does exposure to light impact the stability of 3-chloro-4-methylaniline in watermelon bait?
A3: Research indicates that 3-chloro-4-methylaniline can accelerate nonenzymic browning (Maillard) reactions in watermelon bait when exposed to light, leading to degradation of the bait matrix. [] Adding potassium metabisulfite appears to mitigate this degradation process. []
Q4: Have computational methods been employed to study 3-chloro-4-methylaniline?
A4: Yes, computational chemistry techniques, specifically Density Functional Theory (DFT), have been used to analyze the vibrational spectral characteristics of 3-chloro-4-methylaniline. [] This approach aids in understanding its structural properties and behavior. Further computational studies might explore its interactions with potential targets and predict the activity of its analogs.
Q5: How do structural modifications of 3-chloro-4-methylaniline influence its activity?
A5: Research on water-soluble analogs of a related compound, CB30865, provides insights into SAR. Introducing amino groups at the 2-position of the quinazolin-4-one ring significantly increased water solubility and, in some cases, enhanced cytotoxicity. [] These findings suggest that even slight alterations in the chemical structure can significantly impact the compound's properties and biological activity.
Q6: What strategies have been explored to enhance the stability or delivery of 3-chloro-4-methylaniline?
A6: In the context of its use as an avicide, researchers have investigated using different bait substrates to improve the effectiveness of 3-chloro-4-methylaniline (DRC-1339) application. Studies showed that European starlings displayed a preference for custom-produced poultry pellets over other baits, suggesting potential for enhancing delivery and efficacy. [, ]
Q7: What are the concerns surrounding the environmental impact of using 3-chloro-4-methylaniline as an avicide?
A7: The use of 3-chloro-4-methylaniline (DRC-1339) as an avicide has raised concerns about potential non-target impacts on bird species. [, , ] Research has focused on evaluating the toxicity and susceptibility of various bird species to the compound to assess ecological risks and inform responsible usage. []
Q8: How is 3-chloro-4-methylaniline typically degraded in the environment?
A8: Studies indicate that 3-chloro-4-methylaniline can degrade in the soil, with a half-life of 1-2 days. This degradation process can involve the formation of dimers and trimers, primarily through C-N linkages. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 3-chloro-4-methylaniline in birds?
A9: Research on red-winged blackbirds and dark-eyed juncos administered with radiolabeled 3-chloro-4-methylaniline hydrochloride demonstrated rapid elimination from most tissues, following a two-compartment model. [] Blackbirds showed a slower elimination rate compared to juncos, and the kidneys were identified as a potential site of action. []
Q10: What are the known toxic effects of 3-chloro-4-methylaniline on birds?
A10: Studies indicate that 3-chloro-4-methylaniline (DRC-1339) can cause mortality in birds. [] Research on pheasants revealed a higher incidence of egg yolk peritonitis in females exposed to the compound. [] While the exact lethal dose varies among species, these findings highlight the potential toxic effects of this avicide.
Q11: How are residue levels of 3-chloro-4-methylaniline measured in biological samples?
A11: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and specific method for determining 3-chloro-4-methylaniline residues in biological samples, such as bird tissues. [] This technique enables the accurate quantification of the compound, even at trace levels.
Q12: Can two-dimensional fluorometry be used to monitor the biodegradation of 3-chloro-4-methylaniline?
A12: Yes, two-dimensional scanning fluorometry coupled with artificial neural networks (ANNs) has been successfully used for on-line monitoring of 3-chloro-4-methylaniline degradation in complex bioreactors, particularly those involving biofilms. [, ] This approach provides real-time insights into the biodegradation process and can aid in optimizing treatment strategies.
Q13: What are the potential alternatives to 3-chloro-4-methylaniline for bird control?
A13: Several alternatives to 3-chloro-4-methylaniline (DRC-1339) for bird control are under investigation, including non-lethal methods like netting, scaring devices, and habitat modification. [] Research continues to explore alternative bait substrates and less toxic bird repellent seed treatments for reducing avian damage to crops. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



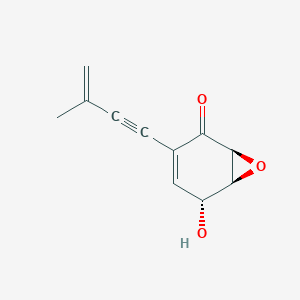
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
